Product packaging for 1,4-Dimethoxy-9-phenylanthracene(Cat. No.:CAS No. 54458-77-4)

1,4-Dimethoxy-9-phenylanthracene

Cat. No.: B13942477
CAS No.: 54458-77-4
M. Wt: 314.4 g/mol
InChI Key: JISXOXZUVGEHIC-UHFFFAOYSA-N
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Description

Significance of Anthracene (B1667546) Derivatives in Organic Electronic Materials and Photochemistry

Anthracene and its derivatives are a cornerstone in the development of advanced organic materials. nih.gov Their extended π-conjugated system is responsible for their characteristic strong UV absorption and blue fluorescence, making them prime candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.net The planar structure of the anthracene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). researchgate.net

The photochemical behavior of anthracene derivatives is another area of intense research. mdpi.com A classic example is the [4+4] photodimerization of anthracene upon UV irradiation, a reaction known since 1867. mdpi.com This reactivity, along with other photochemical transformations like cycloadditions and oxidations, makes anthracenes versatile building blocks in photochemistry. mdpi.comiaea.org By substituting the anthracene core with various functional groups, chemists can fine-tune the electronic properties, solubility, and solid-state packing of the resulting molecules, thereby tailoring them for specific applications. nih.gov

Unique Structural Attributes of 1,4-Dimethoxy-9-phenylanthracene within Substituted Anthracenes

The specific substitution pattern of this compound imparts a unique combination of structural and electronic features. The molecule can be deconstructed into three key components: the anthracene core, the 9-phenyl group, and the 1,4-dimethoxy groups.

Anthracene Core: This provides the fundamental rigid, planar, and fluorescent polycyclic aromatic hydrocarbon framework.

1,4-Dimethoxy Groups: The two methoxy (B1213986) groups at the 1 and 4 positions are strong electron-donating groups. Their presence significantly perturbs the electronic structure of the anthracene core. They increase the electron density of the π-system, which typically leads to a red-shift in the absorption and emission spectra compared to unsubstituted anthracene. This "push-pull" character, where the methoxy groups "push" electron density into the aromatic system, can enhance intramolecular charge transfer (ICT) characteristics, especially in the excited state. iaea.org

The combination of a sterically demanding group at the 9-position and electron-donating groups at the 1 and 4 positions suggests that this compound would exhibit complex photophysical behavior, distinct from more symmetrically substituted anthracenes.

Historical Context of Advanced Research on Phenylanthracene Systems

Research into phenyl-substituted anthracenes has a rich history, driven by the desire to understand the fundamental principles of photophysics and to develop new materials. 9-Phenylanthracene (B14458) itself has been a subject of study for its fluorescent properties and as a reference compound in photochemistry. A significant body of research has focused on 9,10-diphenylanthracene (B110198) (DPA) and its derivatives, which are known for their high fluorescence quantum yields and are often used as benchmark blue emitters in OLEDs and as annihilators in triplet-triplet annihilation upconversion systems. nih.gov

The synthesis of asymmetrically substituted phenylanthracenes has been a long-standing challenge, with various methods being developed over the years, including Suzuki and other palladium-catalyzed cross-coupling reactions. nih.gov These synthetic efforts have enabled a more systematic investigation of structure-property relationships in this class of compounds. For instance, studies have explored how varying the substituents on the phenyl rings or the anthracene core affects properties like emission color, quantum yield, and charge carrier mobility. nih.gov

Overview of Key Research Trajectories and Open Questions Pertaining to this compound

Given the unique structural features of this compound, several key research directions and unanswered questions emerge:

Detailed Photophysical Characterization: A primary area of investigation would be the comprehensive study of its absorption and emission properties in various solvents and in the solid state. Key parameters to determine would include its fluorescence quantum yield, excited-state lifetime, and solvatochromic behavior. The presence of the electron-donating methoxy groups suggests the possibility of interesting excited-state dynamics, such as intramolecular charge transfer.

Solid-State Structure and Morphology: Elucidating the crystal structure of this compound would provide invaluable insights into its intermolecular interactions and packing motifs. This information is crucial for understanding its potential as a material for organic electronics, where solid-state morphology dictates charge transport properties.

Electrochemical Properties: Investigating the redox behavior of this compound would help in determining its HOMO and LUMO energy levels. This is essential for designing and fabricating efficient OLED devices, as proper energy level alignment with other layers in the device is critical for balanced charge injection and recombination.

The relative scarcity of published research on this compound means that its full potential remains to be unlocked. The fundamental questions regarding its synthesis, detailed properties, and potential applications represent a fertile ground for future chemical research.

Data Tables

To provide context for the potential properties of this compound, the following table presents data for related anthracene compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
AnthraceneC₁₄H₁₀178.23215-218340
9-PhenylanthraceneC₂₀H₁₄254.33153-155417
1,4-DimethoxyanthraquinoneC₁₆H₁₂O₄268.26171-173N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O2 B13942477 1,4-Dimethoxy-9-phenylanthracene CAS No. 54458-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54458-77-4

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

1,4-dimethoxy-9-phenylanthracene

InChI

InChI=1S/C22H18O2/c1-23-19-12-13-20(24-2)22-18(19)14-16-10-6-7-11-17(16)21(22)15-8-4-3-5-9-15/h3-14H,1-2H3

InChI Key

JISXOXZUVGEHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=C(C3=CC=CC=C3C=C12)C4=CC=CC=C4)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

Regioselective Synthesis Strategies for 1,4-Dimethoxy-9-phenylanthracene

The construction of the this compound scaffold requires careful control over the regioselectivity of the reactions to ensure the desired arrangement of substituents on the anthracene (B1667546) core. Several powerful synthetic strategies have been developed to achieve this, including palladium-catalyzed cross-coupling reactions, intramolecular cyclizations, and benzyne-mediated pathways.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a 1,4-dimethoxyanthracene (B1581315) derivative bearing a leaving group (e.g., a bromine or iodine atom) at the 9-position with phenylboronic acid. Alternatively, 9-bromo-1,4-dimethoxyanthracene could be coupled with an appropriate phenyl-organometallic reagent. The success of this strategy hinges on the availability of the appropriately substituted anthracene precursor.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. nih.govorganic-chemistry.org For instance, the use of bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. organic-chemistry.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescription
Oxidative Addition The organic halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) complex (Ar-Pd-X). This is often the rate-determining step. libretexts.org
Transmetalation The organoboron reagent (Ar'-B(OR)2) transfers its organic group to the Pd(II) complex, forming a new Pd(II) species (Ar-Pd-Ar') and displacing the halide.
Reductive Elimination The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst.

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts-type)

Intramolecular cyclization reactions offer another powerful route to construct the anthracene framework. nih.govbeilstein-journals.org Friedel-Crafts-type reactions are a classic example, where an aromatic ring is alkylated or acylated. In the context of synthesizing substituted anthracenes, an intramolecular Friedel-Crafts reaction can be envisioned from a suitably designed precursor. beilstein-journals.orgbeilstein-journals.org

For the synthesis of this compound, a potential precursor could be a substituted diarylmethane or a benzoylbenzoic acid derivative. nih.gov For example, a 2-(phenylmethyl)benzoic acid derivative with methoxy (B1213986) groups at the appropriate positions could undergo acid-catalyzed cyclization and dehydration to form the anthracene core. The presence of electron-donating groups, such as methoxy groups, on the aromatic ring generally facilitates the Friedel-Crafts cyclization. beilstein-journals.org

Another related approach is the Bradsher reaction, which involves the acid-catalyzed cyclization of 2-benzyl-substituted benzaldehydes or ketones to form anthracenes. nih.gov These intramolecular cyclization strategies provide a convergent approach to the anthracene skeleton, often with good control over the substitution pattern.

Benzyne-Mediated Annulation and Cycloaddition Pathways

Benzyne (B1209423) chemistry provides a unique and powerful method for the construction of aromatic rings through annulation and cycloaddition reactions. nih.govchempedia.info Benzynes are highly reactive intermediates that can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes. chempedia.infoacs.org

In the context of synthesizing this compound, a benzyne-mediated approach could involve the reaction of a substituted benzyne with a suitable diene. For instance, generating a benzyne from a 1,2-dihaloarene in the presence of a substituted 1,3-diphenylisobenzofuran (B146845) could lead to the anthracene skeleton after subsequent transformations.

A particularly elegant strategy is the domino hexadehydro-Diels–Alder (HDDA) reaction, which allows for the rapid construction of polyacenes from acyclic polyyne precursors. nih.gov This reaction involves the sequential formation and trapping of aryne intermediates. nih.gov While a direct application to this compound is not explicitly detailed, the principles of benzyne-mediated annulation offer a conceptually powerful approach to complex anthracene derivatives. nih.gov The reaction of benzyne with anthracene itself is a well-known method for the synthesis of triptycene. chempedia.infoumkc.edu

Functional Group Interconversion and Derivative Synthesis at Positions 1 and 4

Once the 1,4-dimethoxyanthracene core is established, further functionalization can be achieved through interconversion of the methoxy groups. This allows for the synthesis of a wider range of derivatives with tailored electronic and photophysical properties.

Introduction and Modification of Methoxy Groups

The introduction of methoxy groups onto an anthracene core can be achieved through various methods. One common approach is the reduction of the corresponding anthraquinones to anthracenes, followed by methylation of the resulting hydroxyl groups. nih.gov This method is advantageous as it protects the reactive 9 and 10 positions of the anthracene, directing substitution to other rings. nih.govbeilstein-journals.org For example, 1,4-dihydroxyanthraquinone can be reduced and then methylated to yield 1,4-dimethoxyanthracene.

Modification of existing methoxy groups, primarily through demethylation, is a key strategy for introducing other functionalities. rsc.org Cleavage of the ether linkage can be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). chemistrysteps.commasterorganicchemistry.com This process typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. openstax.orglibretexts.org The resulting hydroxyl groups can then be further functionalized. For instance, selective demethylation of a dimethoxy-substituted aromatic compound can be achieved using an excess of aluminum halide. google.com

Strategies for Further Functionalization of the Dimethoxy Moiety

The hydroxyl groups obtained from the demethylation of the 1,4-dimethoxy moiety serve as versatile handles for further functionalization. These hydroxyl groups can be converted into a variety of other functional groups, significantly expanding the range of accessible derivatives.

For example, the hydroxyl groups can be alkylated to introduce longer alkyl chains or other functionalized alkyl groups. They can also be acylated to form esters, or converted to triflates, which are excellent leaving groups for subsequent cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 1 and 4 positions, providing a powerful tool for fine-tuning the properties of the anthracene system. An acid-catalyzed ether-ether exchange reaction has also been reported as a mild method for synthesizing different anthracene ethers from anthracene methyl ethers. rsc.org

Phenylation Methodologies at the 9-Position of Anthracene Scaffolds

The introduction of a phenyl group at the sterically hindered 9-position of an anthracene core is a challenging yet crucial transformation for accessing a wide range of functional molecules. The reactivity of anthracene is highest at the 9 and 10 positions, making these sites susceptible to electrophilic substitution and addition reactions. libretexts.orgyoutube.comyoutube.com Several methodologies have been developed to achieve efficient phenylation at this position, with transition metal-catalyzed cross-coupling reactions and Friedel-Crafts reactions being the most prominent.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it has been extensively applied to the synthesis of 9-phenylanthracene (B14458) derivatives. mdpi.comresearchgate.netthieme-connect.deresearchgate.net This reaction typically involves the coupling of a 9-haloanthracene, most commonly 9-bromoanthracene, with phenylboronic acid in the presence of a palladium catalyst and a base. thieme-connect.deresearchgate.net

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. A variety of palladium catalysts, including homogeneous complexes and heterogeneous nanoparticles, have been successfully employed. mdpi.comrsc.org For instance, the use of palladacycle catalysts has been shown to be effective for the selective monoarylation of 9,10-dibromoanthracene.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Phenylation of 9-Bromoanthracene**

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂Tri(o-tolyl)phosphineK₂CO₃DME/H₂O92
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂OHigh
Pd/SS-CNS-K₂CO₃EtOH/H₂O>95

Friedel-Crafts Phenylation

The Friedel-Crafts reaction offers a classical yet effective route for the phenylation of anthracene. nih.govyoutube.com This electrophilic aromatic substitution reaction can be performed by reacting anthracene with a suitable phenylating agent, such as benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com The reaction proceeds through the formation of a carbocation intermediate that then attacks the electron-rich 9-position of the anthracene ring.

However, the Friedel-Crafts alkylation of anthracene can be prone to side reactions such as polyalkylation and rearrangements. youtube.com The presence of activating groups, like the methoxy groups in the target molecule this compound, would be expected to facilitate the reaction. Conversely, controlling the regioselectivity to exclusively target the 9-position in the presence of two activating methoxy groups at the 1 and 4 positions requires careful optimization of reaction conditions.

Table 2: Key Parameters in Friedel-Crafts Phenylation of Anthracene**

ParameterInfluence on the Reaction
Lewis Acid CatalystActivates the phenylating agent and facilitates the electrophilic attack. Common catalysts include AlCl₃ and BF₃. youtube.combeilstein-journals.org
Phenylating AgentBenzene is the most common, but other activated phenyl derivatives can be used.
SolventThe choice of solvent can influence the reactivity and selectivity. Solvents like carbon disulfide and nitrobenzene (B124822) have been used. libretexts.org
TemperatureReaction temperature can affect the rate and selectivity, with higher temperatures sometimes leading to undesired side products.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and enhance sustainability. acs.org For the synthesis of this compound, several green strategies can be envisioned and applied, focusing on areas such as catalyst design, solvent selection, and energy efficiency.

Sustainable Catalysis

Alternative and Greener Solvents

Replacing hazardous organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. Water is a highly desirable solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The Suzuki-Miyaura coupling has been successfully performed in aqueous media, often with the aid of surfactants to facilitate the reaction between the organic substrates and the aqueous phase. researchgate.net The use of water as a solvent not only improves the safety profile of the synthesis but can also simplify product isolation.

Energy Efficiency and Alternative Reaction Conditions

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. youtube.comnih.govproquest.com This technique can contribute to a more sustainable process by reducing energy consumption. The application of microwave irradiation to the Suzuki-Miyaura or Friedel-Crafts phenylation of a 1,4-dimethoxyanthracene precursor could offer a more efficient route to the target molecule. youtube.comproquest.com

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound**

Green Chemistry PrincipleApplication in Synthesis
CatalysisUse of heterogeneous, recyclable palladium catalysts (e.g., Pd on carbon, hydrotalcite) (B1172525) to minimize metal waste. mdpi.comrsc.org
Safer Solvents & AuxiliariesEmploying water or a mixture of ethanol (B145695) and water as the reaction solvent to replace hazardous organic solvents. researchgate.net
Design for Energy EfficiencyUtilizing microwave-assisted heating to reduce reaction times and energy consumption. nih.govproquest.com
Atom EconomyOptimizing reaction conditions to maximize the incorporation of all materials used in the process into the final product, a key advantage of addition reactions where possible.

Photophysical and Photochemical Investigations

Detailed UV-Vis Absorption Spectroscopy and Electronic Transitions

The interaction of 1,4-Dimethoxy-9-phenylanthracene with ultraviolet and visible light provides fundamental insights into its electronic structure. The absorption of photons promotes the molecule from its ground electronic state to higher energy excited states. These transitions are governed by the selection rules of quantum mechanics and are characteristic of the molecule's specific arrangement of atoms and electrons.

The UV-Vis absorption spectrum of anthracene-based compounds is typically characterized by structured bands in the near-ultraviolet region, which are attributed to π-π* transitions within the conjugated aromatic system. The introduction of substituents, such as the methoxy (B1213986) and phenyl groups in this compound, is expected to modulate the position and intensity of these absorption bands. The electron-donating methoxy groups at the 1 and 4 positions and the phenyl group at the 9-position can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy gap for electronic transitions.

Analysis of Vibronic Bands and Molar Absorption Coefficients

The absorption bands of aromatic molecules like this compound are often not single sharp lines but are composed of a series of smaller peaks known as vibronic bands. This fine structure arises from the coupling of electronic transitions with various vibrational modes of the molecule. Each vibronic band corresponds to a transition to a different vibrational level within the excited electronic state. The spacing and relative intensities of these bands can provide information about the vibrational frequencies in the excited state.

The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a crucial parameter. For anthracene (B1667546) derivatives, the π-π* transitions typically have high molar absorption coefficients, often in the range of 104 to 105 L mol-1 cm-1. While specific values for this compound are not documented in the available literature, related compounds such as 9,10-diphenylanthracene (B110198) exhibit a molar extinction coefficient of approximately 14,000 cm-1/M at 372.5 nm in cyclohexane.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

PropertyExpected Characteristic
Absorption Maxima (λmax) Multiple bands in the UV-A region (approx. 300-400 nm)
Electronic Transitions Primarily π-π* transitions of the anthracene core
Vibronic Structure Well-resolved fine structure is anticipated
Molar Absorption Coefficient (ε) High values, characteristic of allowed π-π* transitions
Note: This table is based on general knowledge of anthracene derivatives; specific experimental data for this compound is not available.

Influence of Molecular Conformation on Absorption Characteristics

The three-dimensional arrangement of the phenyl group relative to the planar anthracene core in this compound can significantly impact its absorption properties. The degree of twisting between the phenyl ring and the anthracene moiety affects the extent of π-conjugation. A more planar conformation would lead to a more extended conjugated system, which typically results in a red-shift (shift to longer wavelengths) of the absorption bands and an increase in the molar absorption coefficient.

Conversely, steric hindrance between the phenyl group and the peri-hydrogens of the anthracene core can force the phenyl ring to adopt a twisted conformation, reducing the effective conjugation. This would lead to a blue-shift (shift to shorter wavelengths) in the absorption spectrum. The presence of the methoxy groups at the 1 and 4 positions might also influence the preferred conformation through steric and electronic effects.

Advanced Fluorescence Emission Spectroscopy

Following excitation to a higher electronic state, this compound can relax back to the ground state through various pathways, one of which is the emission of light, a phenomenon known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted due to energy loss through vibrational relaxation in the excited state (Stokes shift).

Quantum Yield Analysis and Radiative Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for applications such as fluorescent probes and OLEDs. For many 9,10-disubstituted anthracenes, the fluorescence quantum yields are high, often approaching unity, indicating that fluorescence is the dominant decay pathway from the excited singlet state. rsc.org

The radiative lifetime (τr) is the intrinsic lifetime of the excited state if fluorescence were the only decay process. It is inversely proportional to the rate of radiative decay. The observed fluorescence lifetime (τf) is the actual lifetime of the excited state, which is influenced by both radiative and non-radiative decay processes. While specific experimental values for the quantum yield and lifetimes of this compound are not available, related compounds like 9-phenylanthracene (B14458) have reported excitation and emission peaks at 364 nm and 417 nm, respectively. aatbio.com

Table 2: Expected Fluorescence Properties of this compound

PropertyExpected Characteristic
Emission Maxima (λem) Blue to green region, red-shifted from absorption
Quantum Yield (Φf) Potentially high, similar to other 9,10-disubstituted anthracenes
Fluorescence Lifetime (τf) Typically in the nanosecond range
Note: This table is based on general knowledge of anthracene derivatives; specific experimental data for this compound is not available.

Solvent Effects on Emission Spectra and Intensity

The polarity of the solvent can have a significant impact on the fluorescence properties of this compound. In polar solvents, the excited state, which is often more polar than the ground state, can be stabilized through dipole-dipole interactions. This stabilization lowers the energy of the excited state, leading to a red-shift in the emission spectrum (solvatochromism).

The intensity of fluorescence can also be affected by the solvent. In some cases, specific interactions with the solvent, such as hydrogen bonding, can provide non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield. Studies on related anthraquinone (B42736) derivatives have shown that the wavelength maxima of the absorption and emission bands can be sensitive to the solvent environment. nih.gov

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. nih.gov

While there are no specific studies confirming AIE in this compound, many anthracene derivatives with bulky substituents that can undergo rotational motion are known to exhibit AIE. The phenyl group at the 9-position of the anthracene core could potentially act as a rotor. In dilute solutions, this phenyl group might undergo free rotation, providing a non-radiative pathway for the excited state to decay. Upon aggregation, the steric hindrance from neighboring molecules could restrict this rotation, leading to an enhancement of fluorescence. The general principle of AIE has been observed in various luminogens where aggregate formation enhances light emission. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is a significant lack of specific published research on the detailed photophysical and photochemical properties of the compound This compound .

While extensive research exists for the broader class of anthracene derivatives, including 9-phenylanthracene and various 9,10-disubstituted anthracenes, specific experimental and theoretical data for this compound pertaining to the requested topics could not be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. The necessary data for the following sections are not available in the public research domain based on the conducted searches:

Photochemical Reactivity and Stability

Generating content for these sections without specific data on this compound would require extrapolating from related but chemically distinct compounds, which would be scientifically inaccurate and violate the specific constraints of the request.

Photooxidation Mechanisms and Endoperoxide Formation

The photooxidation of anthracenes, leading to the formation of endoperoxides, is a well-documented process that represents a primary photodegradation pathway in the presence of light and oxygen. This reaction proceeds through a [4+2] cycloaddition of singlet oxygen with the anthracene core across the 9 and 10 positions.

The general mechanism for the photooxidation of an anthracene derivative involves the following steps:

Photosensitization: The anthracene derivative, upon absorption of light, is excited to its singlet excited state. Through intersystem crossing, it can transition to the triplet excited state.

Singlet Oxygen Generation: The triplet-excited anthracene derivative can transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen. Some anthracene derivatives themselves can generate singlet oxygen upon irradiation. researchgate.net

Cycloaddition: The generated singlet oxygen then reacts with a ground-state anthracene molecule in a pericyclic [4+2] cycloaddition reaction to form the corresponding 9,10-endoperoxide.

For this compound, the presence of electron-donating methoxy groups is expected to increase the electron density of the anthracene ring system, potentially influencing the rate of reaction with singlet oxygen. The phenyl group at the 9-position provides steric hindrance that can affect the approach of singlet oxygen.

While specific kinetic studies on the photooxidation of this compound are not extensively available in the reviewed literature, research on related 9,10-disubstituted anthracenes provides valuable insights. For instance, the photooxidation of 9,10-diphenylanthracene (DPA) is a well-known reaction used to trap singlet oxygen, leading to the formation of its endoperoxide. rsc.org The reversible nature of this endoperoxide formation, which can release singlet oxygen upon heating, has been utilized in various applications. rsc.org

Photodimerization and Photocyclization Reactions

Beyond photooxidation, another significant photochemical reaction of anthracenes is photodimerization. This process typically involves a [4+4] cycloaddition between an excited-state anthracene molecule and a ground-state molecule, leading to the formation of a dimer. mdpi.com This reaction is thermally forbidden by the Woodward-Hoffmann rules but is photochemically allowed.

The photodimerization of anthracenes can be influenced by several factors, including the nature and position of substituents, the concentration of the solution, and the solvent. For 9-substituted anthracenes, the photodimerization can lead to two main isomers: a head-to-head dimer and a head-to-tail dimer. The intermolecular photodimerization of 9-substituted anthracenes in solution generally favors the formation of head-to-tail photodimers. researchgate.net However, this regioselectivity can be altered by non-bonding interactions between the substituents. researchgate.net

Research has shown that 9-phenylanthracene can undergo photodimerization, particularly when a sensitizer (B1316253) like piperylene is used. rsc.org The phenyl group at the 9-position introduces significant steric bulk, which can influence the kinetics and stereochemistry of the dimerization process.

Interactive Table: Photodimerization of Anthracene Derivatives

Anthracene DerivativeDimerization Product(s)ConditionsReference
AnthraceneHead-to-tail dimerUV irradiation in benzene (B151609) mdpi.com
9-Substituted AnthracenesPredominantly head-to-tail dimersUV irradiation in solution researchgate.net
9-PhenylanthracenePhotodimerIrradiation with piperylene rsc.org

No specific studies on the photodimerization or potential photocyclization reactions of this compound were found in the reviewed literature. Photocyclization, an intramolecular photoreaction, would require a suitable substituent that could undergo ring closure with the anthracene core. Based on the structure of this compound, intramolecular photocyclization is not a commonly expected reaction pathway unless further functional groups are introduced.

Photodegradation Pathways and Photostability Enhancement Strategies

The photodegradation of anthracene derivatives is a critical issue for their application in organic electronic devices, as it limits their operational lifetime. The primary photodegradation pathways for anthracenes are photooxidation and photodimerization, as discussed in the preceding sections. The stability of these compounds against photodegradation is highly dependent on their molecular structure.

The type and position of substituents play a crucial role in determining the photostability of anthracenes. Studies on various substituted anthracenes have shown that the substituent's electronic and steric effects can either enhance or reduce photostability. For example, the introduction of methyl groups can slightly improve stability compared to the parent anthracene, whereas nitro groups tend to accelerate photodegradation. researchgate.net

A key strategy for enhancing the photostability of blue-emitting anthracenes is to introduce sterically bulky substituents at the 9 and 10 positions. nih.gov This steric hindrance can effectively shield the reactive anthracene core from both photooxidation and photodimerization. The rationale behind this approach is to kinetically stabilize the molecule by creating a physical barrier that prevents the close approach of oxygen molecules or other anthracene molecules.

Research on kinetically stabilizing blue-emissive anthracenes has demonstrated that 9,10-diaryl substituted derivatives with significant steric bulk exhibit superior photochemical and photooxidative persistence. nih.gov For instance, a bis-meta-terphenylyl substituted anthracene showed significantly enhanced stability compared to less hindered derivatives. nih.gov

For this compound, the phenyl group at the 9-position offers a degree of steric protection. However, the 10-position remains unsubstituted and thus susceptible to attack. The methoxy groups at the 1 and 4 positions, being electron-donating, increase the electron density of the anthracene core, which might make it more susceptible to oxidation, although they can also influence the excited-state properties in a complex manner.

Interactive Table: Relative Photostability of Substituted Anthracenes

CompoundRelative StabilityKey Factor(s)Reference
AnthraceneBaselineUnsubstituted core researchgate.net
9-MethylanthraceneSlightly more stable than anthraceneElectron-donating methyl group researchgate.net
9-NitroanthraceneLess stable than anthraceneElectron-withdrawing nitro group researchgate.net
9,10-Bis(meta-terphenylyl)anthraceneHighly stableSignificant steric shielding nih.gov

To enhance the photostability of this compound, one could envision strategies based on the principle of steric shielding. Introducing a bulky substituent at the 10-position would be a logical next step to further protect the anthracene core from photochemical reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of 1,4-Dimethoxy-9-phenylanthracene. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and the molecule's energy.

For 9,10-disubstituted anthracenes, a family to which this compound belongs, DFT calculations have been pivotal in understanding their structure. Computational studies on related 9-phenylanthracene (B14458) derivatives consistently find that the phenyl group is not coplanar with the flat anthracene (B1667546) core. Instead, the global energy minimum is achieved when the phenyl ring is twisted nearly perpendicular to the anthracene plane, with a dihedral angle of approximately 90 degrees. rsc.org This perpendicular arrangement minimizes steric hindrance and also minimizes the electronic conjugation between the phenyl substituent and the anthracene chromophore. rsc.org This lack of conjugation is a key factor explaining why substitutions on the phenyl ring often have a minor effect on the primary absorption bands of the anthracene core. rsc.org

Table 1: Application of DFT in Analyzing this compound

Computational TaskInformation ObtainedSignificance
Geometry Optimization Predicts bond lengths, bond angles, and dihedral angles for the lowest energy structure.Reveals the 90° twist between the phenyl and anthracene planes. rsc.org
Energy Calculation Determines the relative stability of different conformations (e.g., planar vs. twisted).Confirms the twisted geometry as the most stable ground state.
Frequency Analysis Calculates vibrational frequencies to confirm the optimized structure is a true minimum.Provides theoretical infrared (IR) and Raman spectra for comparison with experiments.

While DFT is excellent for ground states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecules in their electronically excited states. This is crucial for understanding how this compound interacts with light.

TD-DFT calculations can accurately predict the electronic absorption spectra (UV-Vis spectra) of anthracene derivatives. For 9,10-disubstituted anthracenes, these calculations confirm the experimental observation that substitutions on the phenyl ring have a minimal impact on the position of the main absorption bands. rsc.org This theoretical result supports the geometric finding from DFT that the perpendicular orientation of the phenyl group prevents significant electronic communication with the anthracene π-system in the ground state. rsc.org TD-DFT is also used to calculate the energies of excited states, such as the first singlet excited state (S₁) and the first triplet excited state (T₁), which are essential for predicting fluorescence and phosphorescence properties.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that, in principle, converge to the exact solution of the Schrödinger equation as the level of theory and basis set size are increased. Methods like Møller-Plesset perturbation theory (MP2, MP3), Coupled Cluster (CC), and Configuration Interaction (CI) offer higher accuracy than standard DFT for certain properties, albeit at a much greater computational expense.

These high-accuracy methods are often used to benchmark the results from more economical methods like DFT for a specific class of molecules. For aromatic compounds, high-level composite ab initio methods have been used to re-examine fundamental interactions like π-π stacking. compchem.me While specific ab initio studies focused solely on this compound are not prominent in the literature, these techniques represent the gold standard for calculating precise interaction energies, electronic transition energies, and reaction barriers, providing a crucial reference for validating DFT functionals and other more approximate models.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD can reveal dynamic processes like conformational changes and intermolecular interactions within a solvent.

For this compound, a key application of MD would be to study the rotational dynamics of the bond connecting the phenyl group to the anthracene core. While static DFT calculations identify the 90-degree twist as the energy minimum, MD simulations can explore the energy landscape of this rotation, determine the barrier to rotation, and show how solvent molecules might influence this motion. Furthermore, MD simulations are invaluable for studying how multiple anthracene molecules interact and aggregate in solution, which can significantly affect their photophysical properties due to processes like excimer formation or π-π stacking.

Prediction of Photophysical Parameters (e.g., Quantum Yields, Radiative Rates)

Computational methods are increasingly used to predict key photophysical parameters that define a molecule's utility in optical applications. Unsubstituted anthracene has a modest fluorescence quantum yield of about 30% because it efficiently undergoes intersystem crossing to the triplet state. rsc.org

Theoretical calculations can help explain how substitution alters these properties. For instance, attaching substituents at the 9- and 10-positions of anthracene is known to drastically change the rates of radiative decay (fluorescence) and non-radiative decay (intersystem crossing, internal conversion). rsc.org Bulky groups at these positions can sterically hinder molecular vibrations and rotations that would otherwise quench the excited state, leading to a higher fluorescence quantum yield. rsc.org Computational models can calculate the rates of these competing decay pathways, allowing for the in silico design of molecules with desired emission properties. For example, calculations can predict how the methoxy (B1213986) groups in this compound influence the electronic structure and excited-state dynamics compared to an unsubstituted 9-phenylanthracene.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.org This provides a mechanistic understanding that can be difficult to obtain from experiments alone.

A characteristic reaction of anthracene is [4+4] photocycloaddition, where two molecules dimerize upon irradiation with UV light. However, placing bulky substituents at the 9- and 10-positions, such as phenyl groups, is known to hamper this reaction. rsc.org Computational modeling can elucidate the mechanism of this inhibition. By calculating the reaction pathway for the dimerization of this compound, one can demonstrate a high activation barrier due to the severe steric clash between the phenyl groups as two molecules approach. This computational finding explains why such derivatives are more photostable and better suited for applications requiring high concentrations under irradiation. rsc.org

Advanced Applications in Functional Materials and Devices

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

There is no specific data available regarding the use of 1,4-Dimethoxy-9-phenylanthracene as an emitter or in any other capacity within an OLED stack. Consequently, information regarding its emitter characteristics, performance in a device, optimal device architectures, film stability, or charge transport properties within an OLED is not documented in the available research. For context, other anthracene (B1667546) derivatives have been explored as deep-blue emitters in OLEDs, with research focusing on how different substituent groups impact electroluminescence performance and device lifetime.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core in this compound makes it a promising scaffold for the design of fluorescent probes and chemical sensors. These sensors operate by translating the recognition of a specific analyte or a change in the local environment into a measurable change in their fluorescence properties, such as intensity, wavelength, or lifetime.

Design Principles for Environment-Sensitive Probes

The design of environment-sensitive probes based on anthracene derivatives like this compound hinges on modulating the electronic and photophysical properties of the fluorophore in response to its surroundings. Key design principles include:

Solvatochromism: The sensitivity of a probe's fluorescence to the polarity of the solvent is a crucial design element. In the case of this compound, the methoxy (B1213986) groups act as electron-donating groups, which can lead to an intramolecular charge transfer (ICT) character in the excited state. Changes in solvent polarity can stabilize or destabilize this ICT state to different extents, resulting in a shift in the fluorescence emission wavelength. This property is valuable for probing the polarity of microenvironments, such as within polymer matrices or biological systems. rsc.org

Photoinduced Electron Transfer (PET): This mechanism involves the transfer of an electron between the fluorophore (the anthracene core) and a recognition moiety appended to it. In the "off" state, the fluorescence of the anthracene is quenched by the PET process. Upon binding of an analyte to the recognition site, the PET process can be inhibited, leading to a "turn-on" of fluorescence. The phenyl group at the 9-position can be functionalized with specific recognition units to create selective sensors. acs.org

Aggregation-Induced Emission (AIE): While many aromatic dyes suffer from aggregation-caused quenching (ACQ) in high concentrations or poor solvents, certain structural modifications can lead to AIE. For anthracene derivatives, functionalization at the 9-position can induce AIE behavior. nih.gov This is particularly useful for sensing applications in aqueous media where aggregation is common.

Excimer/Exciplex Formation: The planar structure of the anthracene core can facilitate the formation of excimers (excited-state dimers) or exciplexes (excited-state complexes with other molecules) in response to environmental changes. This can lead to the appearance of new, red-shifted emission bands, providing a ratiometric sensing mechanism.

The following table summarizes how different functional groups on an anthracene core can influence its properties as a fluorescent probe.

Functional Group/ModificationInfluence on Probe PropertiesRelevant Design Principle
Electron-donating groups (e.g., -OCH3)Enhance intramolecular charge transfer (ICT), leading to solvatochromism.Solvatochromism
Recognition moieties (e.g., on the phenyl group)Enable selective binding to analytes, modulating PET.Photoinduced Electron Transfer (PET)
Bulky substituents at the 9-positionCan induce aggregation-induced emission (AIE).Aggregation-Induced Emission (AIE)
Planar aromatic structureFacilitates excimer/exciplex formation.Excimer/Exciplex Formation

Chemosensing Mechanisms (e.g., Ion Detection, pH Sensing)

The principles outlined above can be harnessed to design chemosensors based on this compound for the detection of various chemical species.

Ion Detection: Anthracene-based fluorescent sensors have demonstrated success in detecting a range of metal ions. acs.orgnih.govresearchgate.net The sensing mechanism often involves the coordination of the metal ion to a specific binding site on the probe. For this compound, a chelating group could be introduced on the phenyl ring. Upon binding a metal ion like Cr³⁺ or Hg²⁺, the electronic properties of the fluorophore are altered, leading to a change in fluorescence. acs.orgnih.gov This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"), depending on the specific design. For instance, the interaction with a paramagnetic ion might quench fluorescence, while binding to an ion that disrupts a pre-existing quenching pathway could enhance it.

pH Sensing: The fluorescence of anthracene derivatives can be made pH-sensitive by incorporating acidic or basic moieties. nih.govmdpi.com For this compound, a functional group on the phenyl ring that can be protonated or deprotonated would serve as the pH-responsive element. The change in protonation state alters the electronic nature of the substituent, which in turn affects the photophysical properties of the anthracene core, leading to a pH-dependent fluorescence response. For example, protonation of an amino group would increase its electron-withdrawing character, potentially leading to a shift in the emission wavelength or a change in intensity.

The table below illustrates potential chemosensing applications and the underlying mechanisms for a modified this compound probe.

AnalytePotential Modification on Phenyl GroupSensing MechanismExpected Fluorescence Change
Metal Ions (e.g., Cr³⁺, Hg²⁺)Chelating group (e.g., thiophene-based)Coordination-induced change in electronic structure, modulating PET or ICT. acs.orgnih.govTurn-on or Turn-off
Protons (pH)Acidic/Basic group (e.g., amine, phenol)Protonation/deprotonation alters the electronic properties of the substituent. mdpi.comShift in emission wavelength or change in intensity
Anions (e.g., F⁻, SO₄²⁻)Tripodal amine structureAnion binding through hydrogen bonding enhances fluorescence. mdpi.comnih.govFluorescence enhancement

Application in Monitoring Polymerization Processes

The sensitivity of fluorescent probes to their local environment can be exploited to monitor polymerization reactions in real-time. Anthracene-based fluorescent monomers have been used to track the progress of polymerization. nih.gov An anthracene derivative, when incorporated as a comonomer, can exhibit different fluorescence characteristics in its monomeric state versus when it is part of a polymer chain. This change can be due to altered local viscosity, polarity, or aggregation state.

For instance, an anthracene methacrylamide (B166291) monomer has been shown to be non-fluorescent in its monomeric form but becomes fluorescent upon incorporation into a growing polymer chain during atom transfer radical polymerization (ATRP). nih.gov The increase in fluorescence intensity can be directly correlated with the extent of monomer conversion, providing a real-time monitoring tool. nih.gov While a specific application of this compound in this context is not documented, its inherent fluorescence suggests its potential as a probe in similar systems. The methoxy and phenyl substituents could further modulate its sensitivity to the changing polymer environment.

Nonlinear Optics (NLO) Materials

Nonlinear optics deals with the interaction of intense light with materials to produce new optical phenomena. Organic molecules with extended π-conjugated systems, like this compound, are of significant interest for NLO applications due to their large and fast nonlinear optical responses.

Two-Photon Absorption (2PA) Cross-Sections and Mechanisms

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is the basis for several advanced applications, including 3D microfabrication, optical data storage, and two-photon fluorescence microscopy. The efficiency of 2PA is quantified by the two-photon absorption cross-section (σ₂).

The mechanism behind the enhanced 2PA in these molecules often involves a symmetric or asymmetric charge redistribution upon excitation. In molecules with a D-π-A-π-D (donor-π-acceptor-π-donor) or similar architecture, the simultaneous absorption of two photons can excite the molecule to a state with a significant change in its dipole moment, leading to a large 2PA cross-section. The 1,4-dimethoxy substitution provides electron-donating character, and the phenyl group can be further functionalized to tune the electronic properties and enhance the 2PA response.

Design of Chromophores for Enhanced NLO Response

The design of organic chromophores with large NLO responses, particularly the second-order hyperpolarizability (β), is guided by several principles:

Intramolecular Charge Transfer (ICT): Creating a molecule with strong electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge (D-π-A) is a common strategy. This arrangement facilitates a significant change in dipole moment upon excitation, which is a key determinant of the NLO response. For this compound, the dimethoxy-substituted anthracene core can act as a donor, and the phenyl group can be functionalized with an acceptor group to create a D-π-A chromophore.

Extension of π-Conjugation: Increasing the length of the π-conjugated system generally leads to a larger NLO response. psu.edu This can be achieved by introducing unsaturated bridges, such as vinyl or ethynyl (B1212043) groups, between the donor and acceptor moieties.

Nature of the π-Bridge: The choice of the π-conjugated bridge is also crucial. Thiophene (B33073) rings, for example, have been shown to be more efficient than benzene (B151609) rings in mediating electron delocalization and enhancing the second-order NLO response. psu.edursc.org

The following table outlines design strategies for enhancing the NLO response of chromophores based on the this compound scaffold.

Design StrategyModification to this compoundExpected Effect on NLO Response
Enhance Intramolecular Charge Transfer (ICT)Functionalize the phenyl group with a strong electron-acceptor (e.g., -NO₂, -CN).Increase in second-order hyperpolarizability (β).
Extend π-ConjugationIntroduce a vinyl or ethynyl linker between the anthracene core and the functionalized phenyl group.Enhancement of the NLO response.
Optimize Molecular PlanarityJudicious choice of substituents to minimize steric hindrance and promote a planar conformation.Improved π-electron delocalization and larger NLO coefficients.
Modify the π-BridgeReplace the phenyl group with a more efficient π-linker like a thiophene ring.Potentially greater enhancement of the NLO response compared to a benzene bridge. psu.edursc.org

Supramolecular Chemistry and Self-Assembly

The unique structural architecture of this compound, featuring a bulky phenyl group and electron-donating methoxy substituents on the anthracene core, suggests a rich potential for engaging in supramolecular chemistry. The interplay of π-π stacking interactions from the aromatic system, along with potential hydrogen bonding and dipole-dipole interactions involving the methoxy groups, would be expected to govern its self-assembly behavior. However, specific experimental studies and research findings on these phenomena for this compound are not documented.

Host-Guest Chemistry and Molecular Recognition

The electron-rich aromatic surfaces of anthracene derivatives often allow them to act as hosts for electron-deficient guest molecules. The methoxy groups in this compound would further enhance this electron-donating character, potentially making it an effective receptor for various guests. Investigations into its binding affinities and selectivity for different molecules through techniques such as NMR titration or fluorescence spectroscopy would be necessary to elucidate its molecular recognition capabilities. At present, such studies have not been published.

Formation of Self-Assembled Structures and Aggregates

The balance of intermolecular forces, including π-π stacking, van der Waals forces, and potential C-H···π interactions, is expected to drive the self-assembly of this compound into ordered structures such as nanofibers, vesicles, or organogels. The formation and characteristics of such aggregates would be highly dependent on factors like solvent polarity and temperature. Research on analogous, variously substituted anthracenes has demonstrated this tendency, but specific morphological studies, including imaging and spectroscopic analysis of aggregates formed from this compound, are absent from the current body of scientific literature.

Engineering of Crystal Packing and Polymorphism

The solid-state arrangement of molecules, or crystal packing, profoundly influences the material properties of organic compounds. For this compound, the orientation of the phenyl group relative to the anthracene plane and the interactions mediated by the methoxy groups would be critical in determining its crystal structure. The possibility of polymorphism, where the compound can exist in multiple crystalline forms with different packing arrangements and physical properties, is also a key area of interest in materials science. However, crystallographic data, including single-crystal X-ray diffraction studies that would reveal these packing motifs and any polymorphic behavior for this compound, have not been reported.

Structure Property Relationships and Molecular Design Principles

Influence of Substituent Effects on Electronic and Photophysical Properties

The substitution pattern of 1,4-dimethoxy-9-phenylanthracene—featuring electron-donating groups at the 1 and 4 positions and a bulky phenyl group at the 9-position—is the primary determinant of its electronic and optical properties.

Electron-Donating Dimethoxy Groups: The two methoxy (B1213986) (–OCH₃) groups are strong electron-donating substituents. Their presence increases the electron density of the anthracene (B1667546) core, which generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra compared to unsubstituted anthracene. acs.orgresearchgate.net Computational studies on substituted anthracenes have shown that virtually all forms of substitution result in a red-shifted excitation energy. acs.orgresearchgate.net The placement of these groups at the 1 and 4 positions influences the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the band gap of the molecule. acs.org In some methoxy-substituted anthracenes, the presence of the C–O exocyclic bond can lead to different s-cis and s-trans conformations, which may result in dual fluorescence emissions from two distinct but interconvertible species. nih.gov

Phenyl Rotation: The phenyl group at the 9-position is sterically hindered by the hydrogen atom at the 1-position (a peri interaction). This steric clash forces the phenyl ring to rotate out of the plane of the anthracene core. In unsubstituted 9-phenylanthracene (B14458), this dihedral angle is significant, disrupting the π-conjugation between the phenyl and anthracene moieties. nih.gov For this compound, the steric hindrance is even more pronounced due to the presence of the methoxy group at the 1-position, forcing a nearly perpendicular arrangement of the phenyl ring. This rotational torsion largely isolates the electronic systems of the two aromatic units, meaning the resulting photophysical properties are primarily those of a perturbed 1,4-dimethoxyanthracene (B1581315) chromophore rather than a fully conjugated system.

Role of Planarization and Steric Hindrance in Molecular Conformation and Dynamics

The conformation and dynamic behavior of this compound are dominated by steric effects, which stand in contrast to design strategies that seek to planarize similar molecules.

Planarization: The pursuit of planarized 9-phenylanthracene derivatives is a known strategy to create electron-donating building blocks for fluorescent materials. nih.gov Planarity extends the π-conjugation across the entire molecule, which typically results in a significant red-shift in emission and can enhance charge transport properties. The structure of this compound, however, represents the opposite approach. The inherent steric strain between the 1-methoxy group and the 9-phenyl group makes a planar conformation energetically unfavorable.

Steric Hindrance: The severe steric crowding is the most critical structural feature of this molecule. The repulsion between the substituent at the 1-position and the substituent at the 9-position dictates the molecule's three-dimensional shape. This steric compression is known to have significant electronic consequences, sometimes outweighing other electronic effects. nih.gov By locking the phenyl group in a twisted conformation, the steric hindrance prevents the extension of π-conjugation. Furthermore, this rigid structure can suppress non-radiative decay pathways that arise from molecular vibrations and rotations. This restriction of intramolecular motion is a key factor that can lead to higher fluorescence quantum yields in solution and in the solid state. nih.gov

Rational Design Strategies for Tuning Emission Wavelength and Efficiency

The specific substitution pattern of this compound provides a blueprint for rationally designing related molecules with tailored properties.

Tuning Emission Wavelength: The emission wavelength is primarily controlled by the electronic nature of the substituents and the degree of conjugation.

Replacing the electron-donating methoxy groups with electron-withdrawing groups (like cyano or trifluoromethyl) would lower the energy of the HOMO, widen the band gap, and likely result in a blue-shift of the emission. acs.orgchalmers.se

Conversely, extending the conjugation of the substituent, for example by replacing the phenyl group with a larger, planar aromatic system (and removing the steric impediment), would narrow the band gap and cause a significant red-shift. semanticscholar.org

Tuning Emission Efficiency: High fluorescence quantum efficiency is often correlated with a rigid molecular structure.

The steric hindrance in this compound already provides a degree of rigidity. This can be further enhanced by creating bridged or fused structures that lock the phenyl group's rotation.

Introducing bulky side groups can also prevent close packing in the solid state, which helps to mitigate concentration quenching and preserve high emission efficiency in thin films. nih.gov

The following table illustrates how different substitutions on the anthracene core affect photophysical properties, based on data for related compounds.

CompoundSubstitution PatternKey Structural FeatureEffect on Photophysical PropertiesFluorescence Quantum Yield (Φ_F)Source
9,10-Diphenylanthracene (B110198) (DPA)Phenyl groups at 9 and 10Twisted phenyl groups, limited conjugation with coreStrong blue fluorescence, high efficiency~1.00 chalmers.sersc.org
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthraceneElectron-withdrawing CF₃ group on one phenylAsymmetric electronic substitutionMaintains high efficiency, slight spectral shift~0.97 rsc.org
9-Phenyl-10-(thiophen-2-yl)anthraceneThiophene (B33073) group at 10Electron-rich heterocycleFluorescence is strongly quenched<0.10 chalmers.sersc.org
9,10-Bis(phenylethynyl)anthracene (BPEA)Phenyl groups linked by C≡C at 9 and 10Extended π-conjugation through acetylene (B1199291) linkersSignificant red-shift in absorption/emissionHigh researchgate.net

Correlation between Molecular Structure and Material Performance in Devices

The molecular structure of substituted anthracenes directly correlates with their performance in electronic devices, such as Organic Light-Emitting Diodes (OLEDs). The principles derived from the structure of this compound can be used to predict its suitability for such applications.

Emission Color and Efficiency: The disrupted conjugation in this compound would likely result in deep-blue emission, a highly sought-after color for display and lighting applications. semanticscholar.org The molecular rigidity imposed by steric hindrance is a known strategy to achieve high external quantum efficiencies (EQE) in OLEDs by minimizing non-radiative energy loss. nih.gov

Charge Transport and Stability: While the twisted structure is beneficial for luminescent efficiency, it can hinder intermolecular π-π stacking, which is important for efficient charge transport in the solid state. Device performance is therefore a trade-off between photophysical properties and charge carrier mobility. The thermal stability of the material, which is critical for the longevity of an OLED, is also heavily influenced by the nature of the substituents. rsc.org

The following table provides examples of how the structure of different anthracene derivatives impacts their performance in OLEDs.

Emitter StructureKey Structural FeatureDevice Emission Color (CIE Coordinates)Maximum External Quantum Efficiency (EQE)Source
Derivatives of 9,10-diphenylanthraceneClassic blue emitter backboneBlue / Deep-BlueTypically 2-5% in simple devices semanticscholar.org
Anthracene with bulky side groupsSteric hindrance to prevent aggregationDeep-Blue (e.g., 0.15, 0.06)Can exceed 7-8%[N/A]
Anthracene-based "hot exciton" materialsDesigned for efficient triplet harvesting (TADF or TTA)Deep-BlueCan be >5%[N/A]

Advanced Characterization and Analytical Methodologies

Single Crystal X-ray Diffraction for Solid-State Molecular and Packing Structures

Table 1: Crystallographic Data for the Related Compound 9-Phenylanthracene (B14458) This table presents data for a related compound to illustrate typical crystallographic parameters.

ParameterValue
Chemical FormulaC₂₀H₁₄
Space GroupP -1
a (Å)6.247
b (Å)10.259
c (Å)10.779
α (°)84.94
β (°)76.39
γ (°)77.39
Z2

Data sourced from PubChem CID 11766. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. auremn.org.br For a molecule like 1,4-Dimethoxy-9-phenylanthracene, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework. Advanced 2D NMR techniques, such as COSY and NOESY, can establish through-bond and through-space correlations, respectively, which are vital for unambiguous signal assignment and for determining the molecule's preferred conformation in solution. nih.govnih.gov

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are particularly insightful for understanding conformational dynamics, such as the rotation of the phenyl group relative to the anthracene (B1667546) plane. mdpi.comnih.gov While specific DNMR studies on this compound were not found, analysis of related 9-phenylanthracene and its derivatives provides a strong basis for prediction. chemicalbook.com The steric hindrance between the phenyl group and the peri-protons of the anthracene core is expected to create a significant energy barrier to rotation. The presence of the methoxy (B1213986) group at the 1-position would further increase this barrier. By monitoring changes in the chemical shifts and line shapes of the NMR signals with temperature, it is possible to calculate the activation energy for this rotational process.

Table 2: Expected ¹H NMR Spectral Features for this compound This table is a hypothetical representation based on known chemical shifts of related structures.

Proton TypeExpected Chemical Shift Range (ppm)Expected Multiplicity
Anthracene Protons7.0 - 8.5Multiplets, Doublets
Phenyl Protons7.2 - 7.8Multiplets
Methoxy Protons (OCH₃)3.8 - 4.1Singlets

High-Resolution Mass Spectrometry for Mechanistic and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for analyzing the products of chemical reactions. For this compound, HRMS would provide an exact mass measurement, confirming its molecular formula, C₂₂H₁₈O₂. nih.gov

In mechanistic studies, HRMS is invaluable for identifying transient intermediates and final products. For example, anthracene derivatives are known to undergo photooxidation reactions with singlet oxygen, leading to the formation of endoperoxides. acs.org A study on 9,10-dimethoxyanthracene (B1606964) derivatives demonstrated that they react with singlet oxygen via cycloaddition to form endoperoxides, which can subsequently cleave to form quinones. acs.org HRMS would be the ideal tool to identify these products in a reaction involving this compound, providing precise mass data to confirm their structures and elucidate the reaction pathway. Mass spectral data for the related 9-phenylanthracene shows a strong molecular ion peak, and its fragmentation pattern can help predict the behavior of the target compound under mass spectrometric conditions. nih.gov

Cyclic Voltammetry and Electrochemical Characterization

Cyclic Voltammetry (CV) is the most commonly used technique for investigating the electrochemical properties of a compound, such as its oxidation and reduction potentials. This information is crucial for assessing the electronic nature of the molecule and its suitability for applications in organic electronics. mdpi.com

For anthracene derivatives, CV can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Studies on 9,10-anthracene derivatives show that they exhibit quasi-reversible oxidation processes. nih.govresearchgate.net The introduction of electron-donating methoxy groups, as in this compound, is expected to lower the oxidation potential (raise the HOMO energy level) compared to the unsubstituted anthracene core, making it easier to oxidize. The electrochemical behavior of 9,10-diphenylanthracene (B110198) has been extensively studied, showing that it can be reduced to a stable radical anion. utexas.edu Similarly, this compound would be expected to show both oxidation and reduction waves in its cyclic voltammogram, corresponding to the formation of a radical cation and radical anion, respectively.

Table 3: Representative Electrochemical Data for a Related 9,10-Anthracene Derivative This table presents data for a related compound to illustrate typical electrochemical values.

CompoundE(onset, ox) (V vs SCE)E(HOMO) (eV)Optical E(gap) (eV)
9,10-di(p-tolyl)anthracene1.08-5.612.99

Data adapted from a study on 9,10-anthracene derivatives. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. nih.gov When this compound is oxidized or reduced by one electron, it forms a radical cation or a radical anion, respectively, both of which are ESR-active.

The ESR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of a particular radical. The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H) in the molecule, and its analysis reveals the spin density distribution across the molecular framework. utexas.edu Extensive ESR studies have been performed on the anion radicals of 9-phenylanthracene and 9,10-diphenylanthracene. utexas.eduacs.org For the 9-phenylanthracene radical anion, the analysis of the ESR spectrum allowed for the determination of the angle between the phenyl ring and the anthracene nucleus. utexas.edu For this compound, the electron-donating methoxy groups would significantly perturb the spin density distribution in both the radical cation and anion compared to the unsubstituted parent radical. This would result in different hyperfine coupling constants, and the analysis of the resulting ESR spectrum would provide deep insight into the electronic structure of its open-shell species.

Table 4: Experimental Hyperfine Coupling Constants (in Gauss) for the 9-Phenylanthracene Anion Radical This table presents data for a related radical species to illustrate typical ESR parameters.

PositionCoupling Constant (aH)
1, 82.83
4, 52.54
2, 70.91
3, 61.34
106.28
ortho-phenyl0.28
meta-phenyl0.72
para-phenyl0.28

Data from a study by Allen J. Bard on the ESR spectra of 9-phenylanthracene anion radicals. utexas.edu

Future Directions and Emerging Research Areas

Integration with Nanomaterials (e.g., Quantum Dots, Plasmonic Nanoparticles) for Hybrid Systems

The development of hybrid materials, which combine the distinct properties of organic molecules with inorganic nanomaterials, represents a significant frontier in materials science. The integration of 1,4-Dimethoxy-9-phenylanthracene with nanomaterials like quantum dots (QDs) and plasmonic nanoparticles is a promising avenue for creating systems with enhanced functionalities.

Hybrid systems involving anthracene (B1667546) derivatives and plasmonic silver nanoparticles have been explored to understand fluorescence quenching mechanisms. For instance, studies on 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione (B1253353) with silver nanoparticles have demonstrated fluorescence quenching that is dependent on nanoparticle size, a phenomenon explained by Förster Resonance Energy Transfer (FRET). rsc.org This interaction suggests that the photophysical properties of this compound could be precisely tuned by proximity to plasmonic nanoparticles, opening possibilities for applications in sensing and optical switching.

Similarly, the combination of anthracene derivatives with quantum dots can lead to novel photosensitizers and light-harvesting systems. Research on InP-based quantum dots functionalized with 9-anthracene carboxylic acid has shown successful energy transfer from the QDs to the anthracene ligand, enabling the generation of singlet oxygen. beilstein-journals.org This points to the potential of this compound-functionalized QDs in areas such as photodynamic therapy and photocatalysis. researchgate.netmdpi.com The construction of such hybrid systems is a burgeoning area of research, with the potential to create materials for artificial photosynthesis and other solar fuel production applications. mdpi.com

Development of Responsive and Smart Materials Based on this compound

"Smart" materials that respond to external stimuli such as light, heat, or mechanical force are at the forefront of materials innovation. Anthracene derivatives are particularly well-suited for creating such materials due to their characteristic [4+4] photocycloaddition reaction. researchgate.netnih.gov This reversible dimerization upon exposure to UV light and reversion upon heating or irradiation at a different wavelength can be harnessed to create photoresponsive materials.

The incorporation of this compound into polymers or crystalline structures could lead to the development of materials with switchable properties. nih.govbohrium.comacs.org For example, photochromic materials that change color or fluorescence upon irradiation could be designed. rsc.orgnih.gov Furthermore, the mechanical stress-induced changes in the solid state, known as mechanochromism, is another exciting possibility. beilstein-journals.org While research on mechanochromic materials has explored various systems, the specific application of this compound in this context remains an open and promising field of investigation. The development of multi-stimuli responsive materials, which react to more than one type of external signal, is a particularly attractive goal. bohrium.comsfu.ca

Exploration in Advanced Manufacturing Techniques (e.g., Solution Processing, Vapor Deposition)

For the practical application of this compound in electronic and optoelectronic devices, the development of reliable and scalable manufacturing techniques is crucial. Solution processing and vapor deposition are two key methods for fabricating thin films of organic materials. researchgate.net

Solution-based methods, such as spin-coating and printing, offer the potential for low-cost, large-area device fabrication. rsc.org Research on solution-processed organic photovoltaic cells using other anthracene derivatives has demonstrated the feasibility of this approach. rsc.org The solubility of this compound will be a critical factor in its suitability for these techniques.

Vapor deposition, on the other hand, allows for the formation of highly uniform and pure thin films, which is often essential for high-performance electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.netresearchgate.netnih.gov Studies on the vapor deposition of other anthracene derivatives have shown that the deposition conditions can significantly influence the molecular packing and, consequently, the electronic properties of the resulting films. researchgate.net The investigation of vapor deposition methods for this compound could pave the way for its use in high-performance organic electronics. rsc.orgbeilstein-journals.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The full potential of this compound can only be realized through collaborative, interdisciplinary research. The synthesis and characterization of this and other novel anthracene derivatives fall within the realm of chemistry . beilstein-journals.orgnih.govresearchgate.netescholarship.org The investigation of their properties and their incorporation into new materials is a core focus of materials science . researchgate.netbohrium.comrsc.orgresearchgate.netmdpi.com Finally, the design and fabrication of devices and systems that utilize these materials is the domain of engineering . rsc.orgrsc.orgresearchgate.netrroij.com

The development of advanced materials based on this compound will require a synergistic approach. For example, chemists will need to work on optimizing the synthesis of the compound and its derivatives with specific functionalities. researchgate.netescholarship.org Materials scientists will then investigate how these modifications affect the material's properties, such as its photophysics and solid-state packing. researchgate.netmdpi.comsciencedaily.com Engineers will subsequently utilize this understanding to design and build novel devices, such as sensors, switches, and light-emitting diodes. rsc.orgresearchgate.netrroij.com This collaborative effort is essential for translating fundamental scientific discoveries into tangible technological advancements. bohrium.comacs.org

Challenges and Prospects for Scalable Production and Commercialization of Derived Technologies

Despite the promising future of this compound and related compounds, several challenges must be addressed to enable their scalable production and the commercialization of technologies derived from them.

One of the primary challenges is the development of cost-effective and efficient synthetic routes for producing large quantities of the compound with high purity. beilstein-journals.orgbohrium.comresearchgate.netescholarship.org While numerous methods for synthesizing anthracene derivatives exist, they often involve multiple steps and may not be easily scalable. nih.govbeilstein-journals.orgescholarship.org Overcoming these synthetic hurdles is a critical first step towards commercial viability.

Another significant challenge lies in the long-term stability and performance of devices incorporating these materials. rsc.org For applications like OLEDs, ensuring a long operational lifetime and consistent performance is paramount. rsc.orgresearchgate.netrroij.com This requires a deep understanding of the degradation mechanisms of the material and the development of strategies to mitigate them.

Furthermore, the successful commercialization of any new material-based technology requires a favorable market environment and a clear value proposition. The unique properties of this compound must translate into tangible benefits over existing technologies. Despite these challenges, the diverse potential applications of functionalized anthracenes in areas such as organic electronics, sensing, and smart materials provide a strong impetus for continued research and development, with the ultimate goal of bringing these advanced technologies to the market. rsc.orgacs.org

Q & A

Q. What are the standard synthetic routes for 1,4-Dimethoxy-9-phenylanthracene, and how can reaction conditions be optimized for high purity?

The synthesis typically involves sequential functionalization of the anthracene core:

  • Methoxy Introduction : Etherification via nucleophilic substitution using methoxide ions under alkaline conditions (e.g., NaOMe in DMF at 60–80°C) .
  • Phenyl Attachment : A Suzuki-Miyaura cross-coupling reaction between 9-bromoanthracene derivatives and phenylboronic acid, catalyzed by Pd(PPh₃)₄ in a toluene/water mixture .
  • Optimization : Yield and purity improvements are achieved by controlling catalyst loading (5–10 mol%), reaction time (12–24 hr), and inert atmosphere (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAC eluent) is critical .

Q. How can structural characterization of this compound be performed to confirm substitution patterns?

  • X-ray Crystallography : Resolves molecular geometry and confirms methoxy and phenyl group positions. For example, analogous anthracene derivatives (e.g., 9,10-Dioxoanthracene-1,4-diyl bis(4-methylbenzenesulfonate)) have been characterized with R-factors < 0.05 .
  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns dependent on substituent positions .
    • ¹³C NMR : Methoxy carbons resonate at δ 55–60 ppm, while quaternary carbons adjacent to substituents appear at δ 125–140 ppm .

Q. What are the key photophysical properties of this compound, and how are they measured?

  • Fluorescence Quantum Yield (ΦF) : Determined using a calibrated integrating sphere with a reference standard (e.g., quinine sulfate). Methoxy and phenyl groups enhance ΦF via electron donation and extended conjugation, respectively .
  • Solvatochromism : UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., hexane vs. DMSO) reveal bathochromic shifts due to charge-transfer interactions .

Advanced Research Questions

Q. How do electronic substituent effects influence the excited-state dynamics of this compound?

  • Theoretical Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution. Methoxy groups lower the LUMO energy, facilitating electron transitions .
  • Transient Absorption Spectroscopy : Reveals triplet-state lifetimes (µs–ms range) and intersystem crossing efficiency, critical for applications in photodynamic therapy or OLEDs .

Q. What methodologies are used to evaluate this compound as a fluorescent probe in biological systems?

  • Cellular Uptake Studies : Incubation with live cells (e.g., HeLa) and confocal microscopy imaging under λ_ex = 350–400 nm. Cytotoxicity is assessed via MTT assays .
  • Photostability Testing : Continuous irradiation (e.g., 365 nm LED) quantifies fluorescence decay over time, compared to commercial probes (e.g., fluorescein) .

Q. How can computational tools predict the environmental stability and degradation pathways of this compound?

  • QSPR Models : Predict biodegradability and persistence using software like ACD/Labs Percepta. Anthracene derivatives with electron-donating groups (e.g., methoxy) typically exhibit slower photodegradation .
  • LC-MS Analysis : Identifies oxidation products (e.g., quinones) under UV exposure or enzymatic conditions (e.g., cytochrome P450) .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in solid-state applications of this compound?

  • Co-crystallization : Blending with sterically hindered molecules (e.g., triphenylamine) disrupts π-π stacking .
  • Doping in Polymers : Embedding in PMMA or polystyrene matrices at 1–5 wt% maintains monomeric emission .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hoods. Avoid prolonged skin contact; wash with copious water if exposed .
  • Data Reproducibility : Report reaction yields, purity (HPLC ≥ 99%), and spectroscopic parameters (λ_max, ε) following community standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.